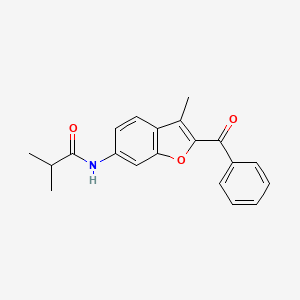

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide

Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide is a synthetic organic compound featuring a benzofuran core substituted with a benzoyl group at position 2, a methyl group at position 3, and a 2-methylpropanamide moiety at position 4. The benzofuran scaffold is known for its biological activity, including antioxidant and anti-inflammatory properties, while the amide group enhances solubility and hydrogen-bonding capacity .

Properties

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12(2)20(23)21-15-9-10-16-13(3)19(24-17(16)11-15)18(22)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWSZMFPNWOAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)C)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-hydroxyacetophenones with aldehydes in the presence of a strong acid catalyst

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with altered properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: Biologically, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide has shown promise in various assays. It may exhibit biological activities such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: In the medical field, this compound is being explored for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases, including cancer and infectious diseases.

Industry: Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it a valuable building block for various applications.

Mechanism of Action

The mechanism by which N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with several classes of hydroxamic acids, amides, and benzofuran derivatives. Key analogues from the literature include:

(a) Hydroxamic Acids (Compounds 4–10, )

These compounds, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8), feature hydroxamic acid (-CONHOH) groups, which are critical for metal chelation and antioxidant activity. Unlike N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide, they lack the benzofuran core but retain the aromatic amide functionality.

(b) N-Phenyl-2-furohydroxamic Acid (Compound 11, )

This compound incorporates a furan ring instead of benzofuran, resulting in reduced aromatic conjugation and stability. The substitution of benzofuran with furan decreases molecular weight and may alter electronic properties, affecting reactivity in redox reactions .

(c) Purine-Based Amides (Compound 42, )

N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (42) shares the 2-methylpropanamide group but replaces the benzofuran with a purine-oxolane system. This structural difference confers distinct hydrogen-bonding and steric properties, influencing interactions with biological targets such as enzymes or nucleic acids .

Key Research Findings

- Antioxidant Potential: Hydroxamic acids (e.g., Compound 8) exhibit superior radical scavenging activity compared to furan or benzofuran derivatives, attributed to their metal-chelating -CONHOH groups . The absence of this group in this compound suggests it may lack comparable antioxidant efficacy.

- Synthetic Complexity : The purine-based amide (42) requires multi-step synthesis with moderate yield (68%), involving deprotection and purification challenges . In contrast, hydroxamic acids are synthesized more efficiently (60–85% yields) via straightforward condensation reactions .

- Biological Targets : The benzofuran scaffold is associated with kinase inhibition and anti-inflammatory activity, whereas purine derivatives (e.g., 42) are explored for oligonucleotide therapeutics due to their nucleic acid affinity .

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran core fused with a propanamide moiety, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 929505-20-4 |

| Molecular Formula | C20H19NO3 |

| Molecular Weight | 321.3698 g/mol |

The compound's structure includes a benzofuran ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. A study highlighted the structure-activity relationship (SAR) of related compounds, suggesting that modifications to the benzofuran core can enhance anticancer efficacy. For instance, compounds with specific substitutions on the benzofuran ring showed improved potency against various cancer cell lines .

Antimicrobial Activity

This compound has been explored for its antimicrobial properties. In vitro assays demonstrated that this compound exhibits inhibitory effects against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, it may inhibit certain kinases or modulate receptor activity, leading to altered cellular responses .

Study on Anticancer Activity

In a comparative study involving various benzofuran derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Antimicrobial Efficacy Evaluation

A recent study assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that this compound had a broad-spectrum antimicrobial effect, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methylpropanamide?

A cascade [3,3]-sigmatropic rearrangement/aromatization strategy has been successfully applied to synthesize structurally related benzofuran derivatives. This method involves regioselective functionalization of the benzofuran core, followed by coupling with the 2-methylpropanamide moiety. Key steps include NaH-mediated deprotonation and THF solvent systems for controlled reactivity . For amide bond formation, activation reagents like HATU or EDC/NHS are commonly used, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .

Q. How can the purity and identity of this compound be validated in academic settings?

High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard for purity assessment, using C18 columns and UV detection at 254 nm . Structural confirmation requires FT-IR (amide I/II bands ~1650 cm⁻¹ and ~1550 cm⁻¹), ¹H/¹³C NMR (e.g., benzoyl carbonyl at ~190 ppm, benzofuran protons at 6.5–8.0 ppm), and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular ion .

Q. What crystallographic tools are suitable for resolving its 3D structure?

Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for graphical representation) is recommended. SHELXL handles small-molecule refinement, while ORTEP-3 visualizes thermal ellipsoids and bond geometries. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

Contradictions in NMR or HPLC profiles often arise from residual solvents, stereochemical impurities, or polymorphic forms. Use deuterated solvents for NMR to exclude solvent peaks, and compare with computational predictions (DFT for NMR shifts). For polymorphs, perform powder XRD to identify crystalline variations .

Q. What mechanistic insights exist for the compound’s potential bioactivity?

Structural analogs, such as N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide (Thiamidol), exhibit tyrosinase inhibition via chelation of the enzyme’s copper active site. Molecular docking studies using AutoDock Vina can model interactions between the benzofuran moiety and target proteins, guiding SAR optimization .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

The compound’s hydrophobic benzofuran and flexible amide groups may hinder crystallization. Screen solvents with varying polarities (e.g., DMSO/water diffusion) and employ seeding techniques. If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement. For low-resolution data, integrate synchrotron sources to enhance signal-to-noise ratios .

Q. How can researchers design stability studies under experimental conditions?

Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of the amide bond to carboxylic acid) and optimize storage in anhydrous, argon-filled vials at –20°C. For light sensitivity, use amber glassware .

Methodological Tables

Table 1: Key Spectroscopic Benchmarks for This compound

Table 2: Troubleshooting Crystallographic Refinement Issues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.